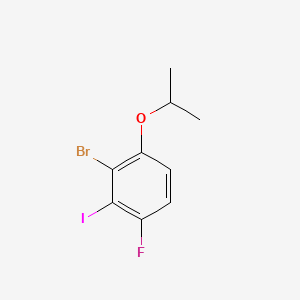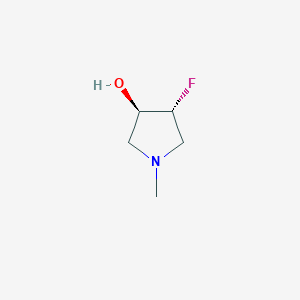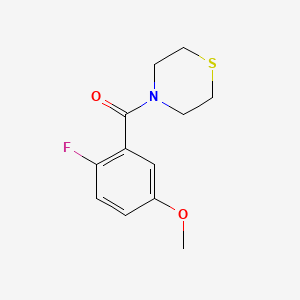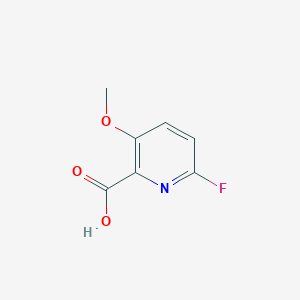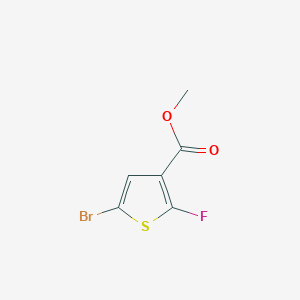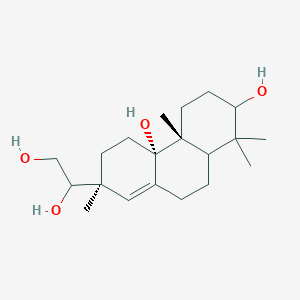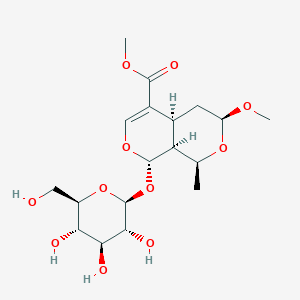
7alpha-O-Methylmorroniside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-O-Methylmorroniside is a naturally occurring iridoid glycoside. It is a methylation product of morroniside, which is found in the fruit of Cornus officinalis, a traditional Chinese medicinal plant. This compound has garnered interest due to its potential bioactive properties, including anti-inflammatory and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-O-Methylmorroniside typically involves the methylation of morroniside. One common method is the iodine-catalyzed etherification of morroniside in acetone, which produces 7-O-alkyl ether derivatives . The reaction is carried out under neutral conditions and yields the desired product within a few hours.
Industrial Production Methods
The use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can be employed for the simultaneous determination and quality control of high-polarity components, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
7alpha-O-Methylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the iridoid glycoside.
Reduction: This can lead to the formation of different derivatives with altered bioactivity.
Substitution: Commonly involves the replacement of functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Investigated for its role in inhibiting neuron apoptosis and reducing oxidative stress.
Medicine: Potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.
Industry: May be used in the development of health supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7alpha-O-Methylmorroniside involves its interaction with molecular targets such as matrix metalloproteinases (MMPs). It inhibits the expression of MMP2 and MMP9, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing inflammation and protecting neurons from apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Morroniside: The parent compound from which 7alpha-O-Methylmorroniside is derived.
Loganin: Another iridoid glycoside found in Cornus officinalis with similar bioactive properties.
Cornusides: A group of iridoid glucoside dimers isolated from Cornus officinalis.
Uniqueness
This compound is unique due to its specific methylation, which enhances its bioactivity compared to its parent compound, morroniside. This modification allows it to exhibit stronger anti-inflammatory and neuroprotective effects .
Propiedades
Fórmula molecular |
C18H28O11 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
methyl (1S,3S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1 |
Clave InChI |
IZODPOCIKVLNIL-BJTCBHOJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@H](C[C@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
SMILES canónico |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)

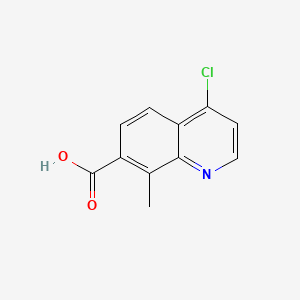
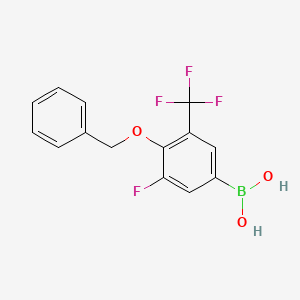
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
